Cas no 64289-80-1 (Naphtho[2,3-b]thiophene-3-ol)
Naphtho[2,3-b]thiophene-3-ol structure
Product Name:Naphtho[2,3-b]thiophene-3-ol
CAS No:64289-80-1
MF:C12H8OS
MW:200.256321907043
CID:1676090
Update Time:2024-09-03
Naphtho[2,3-b]thiophene-3-ol Chemical and Physical Properties
Names and Identifiers
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- Naphtho[2,3-b]thiophene-3-ol
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- Inchi: 1S/C12H8OS/c13-11-7-14-12-6-9-4-2-1-3-8(9)5-10(11)12/h1-7,13H
- InChI Key: QENQGCINGDZQAZ-UHFFFAOYSA-N
- SMILES: C12=CC3C(=CC=CC=3)C=C1C(O)=CS2
Computed Properties
- Exact Mass: 200.02964
- Monoisotopic Mass: 200.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.5A^2
Experimental Properties
- Density: 1.375±0.06 g/cm3(Predicted)
- Boiling Point: 411.0±18.0 °C(Predicted)
- PSA: 20.23
- pka: 9.15±0.30(Predicted)
Naphtho[2,3-b]thiophene-3-ol Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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